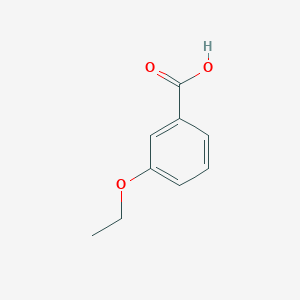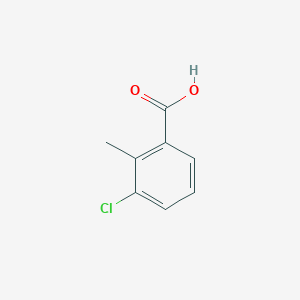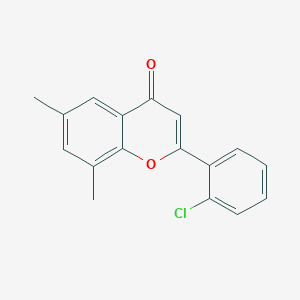
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone or 2-(2-chlorophenyl)-6,8-dimethyl-4H-chromen-4-one. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, it has demonstrated antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- in lab experiments is its relatively low toxicity. It has been shown to have minimal adverse effects on normal cells, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the underlying mechanisms of its therapeutic effects and to explore its potential use in combination with other drugs for improved efficacy. Finally, more research is needed to determine the long-term safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- can be achieved through several methods. One of the most common methods involves the condensation of 2-acetyl-6,8-dimethylchromene with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
Propiedades
| 89112-89-0 | |
Fórmula molecular |
C17H13ClO2 |
Peso molecular |
284.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-11(2)17-13(8-10)15(19)9-16(20-17)12-5-3-4-6-14(12)18/h3-9H,1-2H3 |
Clave InChI |
PEZDIGKUVKAFHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


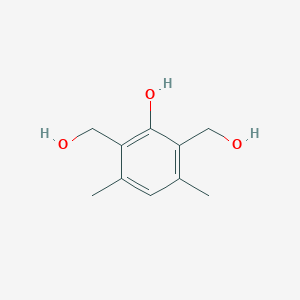


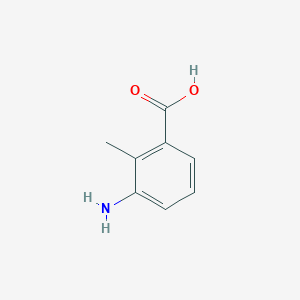


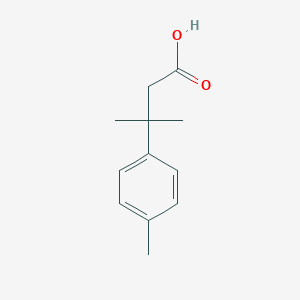
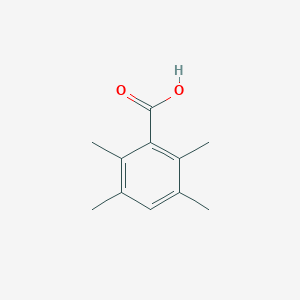
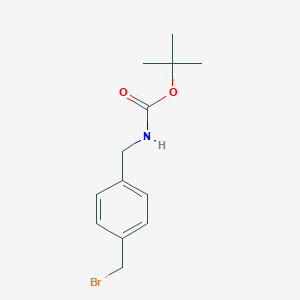

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
